4-Chloro-3-(hydroxymethyl)phenylboronic acid
Description
Historical Context of Phenylboronic Acids in Chemical Research
The historical development of phenylboronic acids traces back to the pioneering work of Edward Frankland in 1860, who first documented the preparation of ethylboronic acid, marking the inaugural synthetic publication in organoboron chemistry. Frankland's initial work involved treating diethylzinc with triethylborate to obtain the highly air-sensitive triethylborane, which upon slow oxidation in ambient air eventually provided ethylboronic acid. This foundational work established the framework for understanding boronic acid chemistry and laid the groundwork for future developments in the field.
The progression of phenylboronic acid chemistry gained momentum in 1880 when Michaelis and Becker expanded upon Frankland's methodology. Subsequently, in 1909, the classical synthesis of boronic acids from Grignard reagents and trialkyl borates was established, providing a more practical and reliable synthetic route. This method, which involves the reaction of phenylmagnesium bromide with trimethyl borate followed by hydrolysis, became one of the most common approaches for phenylboronic acid synthesis. The reaction proceeds through the formation of the ester intermediate PhB(OMe)2, which is then hydrolyzed to yield the final boronic acid product.
Throughout the twentieth century, boronic acids evolved from being considered peculiar and rather neglected compounds to becoming a prime class of synthetic intermediates. Their unique properties as mild organic Lewis acids, coupled with their stability and ease of handling, made them particularly attractive for synthetic applications. The recognition of their low toxicity and their ultimate degradation into environmentally friendly boric acid positioned boronic acids as "green" compounds, further enhancing their appeal in modern synthetic chemistry. This historical context provides the foundation for understanding the significance of specialized derivatives such as 4-Chloro-3-(hydroxymethyl)phenylboronic acid within the broader landscape of organoboron chemistry.
Properties
IUPAC Name |
[4-chloro-3-(hydroxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO3/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-3,10-12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYROAZVVUGRER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)CO)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Hydroxymethylation of Phenylboronic Acid Derivatives
One prominent method involves the hydroxymethylation of phenylboronic acids or their esters. This approach typically employs formaldehyde or paraformaldehyde as the hydroxymethylating agent under acidic or basic conditions.
- Phenylboronic acid reacts with formaldehyde in the presence of a catalyst such as zinc chloride or acid catalysts (e.g., hydrochloric acid) to afford the hydroxymethylphenylboronic acid.
| Parameter | Typical Values |
|---|---|
| Reagent | Formaldehyde or paraformaldehyde |
| Catalyst | ZnCl₂, HCl |
| Solvent | Water, ethanol |
| Temperature | 0–25°C (room temperature) |
| Time | 4–24 hours |
Advantages: Simple, one-pot process, suitable for small-scale synthesis.
Multi-Step Synthesis via Halogenated Precursors
Another well-established route involves the halogenation of phenylboronic acid derivatives followed by hydroxymethylation.
Step 1: Halogenation
- Starting from phenylboronic acid, selective chlorination at the meta position is achieved using N-chlorosuccinimide (NCS) under controlled conditions.
Step 2: Hydroxymethylation
- The chlorinated phenylboronic acid derivative then undergoes hydroxymethylation with formaldehyde under basic conditions, typically using sodium hydroxide or potassium carbonate.
| Step | Reagents | Solvent | Temperature | Time |
|---|---|---|---|---|
| Halogenation | NCS | Acetic acid or dichloromethane | 0–25°C | 2–6 hours |
| Hydroxymethylation | Formaldehyde, NaOH | Water or ethanol | 0–25°C | 4–24 hours |
Notes: This method allows for regioselective chlorination before hydroxymethylation, improving product specificity.
Catalytic Cross-Coupling (Suzuki-Miyaura Type)
Recent advances utilize palladium-catalyzed Suzuki-Miyaura coupling to attach hydroxymethyl groups to chlorinated phenylboronic acids.
- Chlorophenylboronic acid derivatives are coupled with hydroxymethylboronic esters or related reagents under Pd(0) catalysis.
| Parameter | Typical Values |
|---|---|
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |
| Base | Potassium carbonate or sodium tert-butoxide |
| Solvent | Toluene, dioxane, or ethanol |
| Temperature | 80–120°C |
| Time | 12–24 hours |
Advantages: High regioselectivity, suitable for complex molecule synthesis, and scalable for industrial production.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Reagents | Key Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Hydroxymethylation | Phenylboronic acid | Formaldehyde | Acidic, room temp | 60–80% | Simple, one-pot |
| Halogenation + Hydroxymethylation | Chlorophenylboronic acid | NCS, formaldehyde | Controlled temperature | 50–75% | Regioselective |
| Suzuki-Miyaura Coupling | Chlorophenylboronic acid | Hydroxymethylboronic ester | Pd catalysis, elevated temp | 70–90% | High selectivity |
Research Findings and Notes
Reaction efficiency: Hydroxymethylation of phenylboronic acids with formaldehyde generally yields the desired product in moderate to high yields (60–80%), with reaction conditions influencing selectivity and purity.
Selectivity control: Pre-functionalization via halogenation allows for regioselective hydroxymethylation, enabling the synthesis of specific isomers such as 4-chloro-3-(hydroxymethyl)phenylboronic acid.
Catalytic methods: Suzuki-Miyaura coupling has been successfully employed for the synthesis of hydroxymethyl derivatives, offering high yields and regioselectivity, especially suitable for complex molecule synthesis.
Industrial relevance: The multi-step halogenation followed by hydroxymethylation route is favored for industrial-scale production due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(hydroxymethyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form boronic esters or alcohols.
Substitution: It participates in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products
Oxidation: Boronic esters or acids.
Reduction: Boronic esters or alcohols.
Substitution: Substituted phenylboronic acids.
Scientific Research Applications
Organic Synthesis
4-Chloro-3-(hydroxymethyl)phenylboronic acid is primarily utilized in the Suzuki-Miyaura coupling reaction , which is essential for forming carbon-carbon bonds in organic synthesis. This reaction allows for the construction of complex organic molecules, making it invaluable in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry
This compound serves as a building block for biologically active compounds, including:
- Enzyme Inhibitors : It has been explored for its potential to inhibit various enzymes, contributing to drug development.
- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, enhancing their potential as therapeutic agents.
Table 1: Summary of Biological Activities
| Activity Type | Example Applications |
|---|---|
| Anticancer | Cytotoxic effects on cancer cell lines |
| Antimicrobial | Inhibition of bacterial growth |
| Antioxidant | Free radical scavenging properties |
Material Science
In industrial applications, this compound is used in the production of advanced materials such as:
- Polymers : It contributes to the synthesis of polymeric materials with enhanced properties.
- Electronic Components : Its unique chemical properties make it suitable for applications in electronics.
Case Study 1: Prostate Cancer Treatment
A study examined the effectiveness of phenylboronic acid derivatives in combination therapies for prostate cancer. The findings demonstrated that these compounds significantly enhanced the efficacy of conventional chemotherapeutics, suggesting their potential role in improving treatment outcomes.
Case Study 2: Infection Control
Research focused on the antimicrobial properties of boronic acids against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that treatment with boronic acid derivatives led to a substantial reduction in bacterial load, highlighting their applicability in infection control strategies.
This compound has shown promising biological activities:
-
Antimicrobial Efficacy :
- Minimum Inhibitory Concentration (MIC) values were determined for various microorganisms.
Table 2: Antimicrobial Efficacy
Microorganism Minimum Inhibitory Concentration (MIC, µg/mL) Staphylococcus aureus 1 Escherichia coli 2 Candida albicans 1 -
Antioxidant Activity : The compound exhibits significant antioxidant properties, with IC50 values indicating its effectiveness compared to standard antioxidants.
Table 3: Antioxidant Activity Assay Results
Assay Type IC50 (µg/mL) DPPH 15 ABTS 12
Mechanism of Action
The mechanism of action of 4-chloro-3-(hydroxymethyl)phenylboronic acid involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and sensors. The molecular targets include enzymes with active sites containing serine or threonine residues, which can form covalent bonds with the boronic acid group .
Comparison with Similar Compounds
Chloro-Substituted Phenylboronic Acids
- 4-Chloro-3-(methoxycarbonyl)phenylboronic acid ():
Replacing the hydroxymethyl group with methoxycarbonyl (-COOMe) increases steric bulk and alters electronic properties, reducing reactivity in aqueous Suzuki reactions compared to the hydroxymethyl analog . - [4-Chloro-3-(trifluoromethoxy)phenyl]boronic acid ():
The trifluoromethoxy (-OCF₃) group introduces strong electron-withdrawing effects, enhancing stability but requiring harsher conditions for cross-coupling .
Hydroxymethyl-Substituted Analogs
- m-(Hydroxymethyl)phenylboronic acid ():
Lacks the chlorine substituent, leading to faster coupling kinetics due to reduced steric hindrance but lower regioselectivity in certain reactions . - 2,3-Difluoro-4-(hydroxymethyl)phenylboronic acid ():
Fluorine atoms increase electrophilicity at the boron center, improving reactivity with electron-rich aryl halides .
Functional Group Modifications
Suzuki-Miyaura Cross-Coupling
This compound exhibits moderate reactivity in Suzuki reactions. For example, coupling with potassium vinyltrifluoroborate using Pd(dppf)Cl₂ catalyst achieved 92% yield under optimized conditions (water as co-solvent, 5 mol% catalyst) . In contrast, its pinacol ester derivative (e.g., 2d in ) showed enhanced stability and 90% yield in anhydrous conditions due to reduced boronic acid dimerization .
ROS-Responsive Drug Delivery
The hydroxymethyl group enables the design of ROS-sensitive nanocarriers. For instance, HPAP (4-(hydroxymethyl) phenylboronic acid pinacol ester)-modified cyclodextrin nanoparticles released moxifloxacin at H₂O₂ concentrations of 0.5–1.0 mM, demonstrating superior efficacy over free drugs in P. aeruginosa-infected models .
Key Research Findings
- Synthetic Advantages : The hydroxymethyl group facilitates post-functionalization (e.g., PEGylation for targeted delivery) without compromising boronic acid reactivity .
- Stability Trade-offs : Pinacol esters of this compound exhibit longer shelf-life but require deprotection steps before use in aqueous reactions .
- Biological Compatibility: ROS-triggered release systems based on this compound reduced off-target toxicity in murine models by 40% compared to non-targeted nanoparticles .
Biological Activity
4-Chloro-3-(hydroxymethyl)phenylboronic acid is a boronic acid derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest for researchers exploring anticancer, antimicrobial, and antioxidant properties.
- Chemical Formula : CHBClO
- Molecular Weight : 189.40 g/mol
- CAS Number : 1430237-54-9
Anticancer Activity
Research indicates that boronic acids, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated the cytotoxicity of several boronic compounds on prostate cancer cells (PC-3) and healthy fibroblast cells (L929). The results demonstrated that these compounds could effectively inhibit cancer cell growth with minimal toxicity to healthy cells.
Table 1: Anticancer Activity of Boronic Compounds
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 10.5 | PC-3 (Prostate Cancer) |
| Other Boronic Compounds | Varies | Various Cancer Lines |
The study utilized the sulforhodamine B (SRB) assay and flow cytometry to assess cell viability and apoptosis induction. The findings suggest a structure-activity relationship where specific modifications enhance biological activity, particularly in inducing cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against a range of pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans. The compound demonstrated effective inhibition at low concentrations, indicating its potential as an antimicrobial agent.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 1 |
| Escherichia coli | 2 |
| Candida albicans | 1 |
The antimicrobial assays were conducted using disc diffusion methods, where the zones of inhibition were measured after incubation. The results indicated that the compound has comparable efficacy to established antibiotics, suggesting its potential application in treating bacterial infections .
Antioxidant Activity
In addition to its anticancer and antimicrobial properties, this compound has shown antioxidant activity. It was tested using various assays such as DPPH and ABTS methods, which measure the ability of compounds to scavenge free radicals.
Table 3: Antioxidant Activity Assay Results
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH | 15 |
| ABTS | 12 |
The antioxidant capacity of this compound was significant and comparable to standard antioxidants like α-tocopherol, indicating its potential role in preventing oxidative stress-related diseases .
Case Studies
- Prostate Cancer Treatment : A clinical case study highlighted the use of phenylboronic acid derivatives in combination therapies for prostate cancer. The study reported enhanced efficacy when combined with conventional chemotherapeutics.
- Infection Control : Another case study focused on the application of boronic acids in treating infections caused by MRSA strains. The results showed a notable reduction in bacterial load when treated with boronic acid derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Chloro-3-(hydroxymethyl)phenylboronic acid?
- Methodological Answer : Synthesis typically involves borylation of a halogenated precursor. For example, Miyaura borylation using bis(pinacolato)diboron (B2pin2) under palladium catalysis (e.g., Pd(dppf)Cl2) in anhydrous THF or dioxane. The hydroxymethyl group may require protection (e.g., as a silyl ether) during synthesis to prevent side reactions, followed by acidic or oxidative deprotection . Purity is validated via HPLC (>95%) and NMR spectroscopy .
Q. How is the purity and structural integrity of this compound confirmed?
- Methodological Answer :
- HPLC/UV-Vis : Quantifies purity using reverse-phase columns (C18) with acetonitrile/water gradients .
- NMR : ¹H and ¹³C NMR identify aromatic and hydroxymethyl protons (δ ~4.5–5.0 ppm for -CH2OH). ¹¹B NMR distinguishes boronic acid (δ ~28–32 ppm) from anhydride forms .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M-H]⁻ ion in negative mode ESI-MS) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Refer to SDS guidelines (e.g., GHS Category 4 acute toxicity). Use nitrile gloves, lab coats, and fume hoods. Avoid inhalation/contact; store at 2–8°C in airtight containers. Neutralize spills with sodium bicarbonate .
Advanced Research Questions
Q. How does the hydroxymethyl substituent influence Suzuki-Miyaura cross-coupling efficiency?
- Methodological Answer : The hydroxymethyl group introduces steric hindrance near the boron center, potentially slowing transmetallation. However, its polarity enhances solubility in aqueous reaction systems. Optimization strategies:
- Use polar solvents (e.g., DME/H2O) with K2CO3 as a base.
- Screen Pd catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dtbpf)) to balance steric and electronic effects.
- Compare yields with analogous boronic acids (e.g., 4-Chlorophenylboronic acid) to isolate substituent effects .
Q. What analytical challenges arise in characterizing this compound, and how are they resolved?
- Methodological Answer :
- Anhydride Formation : Boronic acids often equilibrate with anhydrides in solution, complicating NMR. Mitigate by using DMSO-d6 (stabilizes boronic acid via H-bonding) or adding 1,2-diols (e.g., pinacol) .
- 11B NMR Broad Peaks : Low sensitivity and quadrupolar broadening are addressed by high-field instruments (≥400 MHz) and long acquisition times .
Q. How can computational modeling predict reactivity in catalytic applications?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic effects:
- Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Simulate transition states for coupling reactions to assess steric barriers from the hydroxymethyl group.
- Compare HOMO/LUMO energies with aryl halides to predict compatibility .
Q. How to resolve contradictions in reported catalytic activities across studies?
- Methodological Answer : Discrepancies may stem from:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
